Cas no 1074-34-6 (4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine)

4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine 化学的及び物理的性質
名前と識別子
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- 2,4-Pyrimidinediamine, N2,N2-dimethyl-
- 2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI)
- 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine
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- MDL: MFCD16103668
計算された属性
- 精确分子量: 138.0907
じっけんとくせい
- PSA: 55.04
4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-82501-5.0g |
4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |
1074-34-6 | 95% | 5.0g |
$1488.0 | 2023-02-12 | |
TRC | I706688-10mg |
4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |
1074-34-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
Enamine | EN300-82501-0.5g |
4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |
1074-34-6 | 95% | 0.5g |
$391.0 | 2023-02-12 | |
Chemenu | CM432228-250mg |
2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI) |
1074-34-6 | 95%+ | 250mg |
$222 | 2023-02-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX614-200mg |
4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |
1074-34-6 | 97% | 200mg |
1177.0CNY | 2021-07-09 | |
Enamine | EN300-1264727-2.5g |
4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |
1074-34-6 | 95% | 2.5g |
$1008.0 | 2023-09-02 | |
Enamine | EN300-1264727-0.05g |
4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |
1074-34-6 | 95% | 0.05g |
$97.0 | 2023-09-02 | |
Enamine | EN300-1264727-1g |
4-imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine |
1074-34-6 | 95% | 1g |
$513.0 | 2023-09-02 | |
Aaron | AR009RLB-1g |
2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI) |
1074-34-6 | 97% | 1g |
$127.00 | 2025-01-23 | |
1PlusChem | 1P009RCZ-1g |
2,4-Pyrimidinediamine, N2,N2-dimethyl- (9CI) |
1074-34-6 | 97% | 1g |
$78.00 | 2025-02-25 |
4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amineに関する追加情報
Professional Introduction to 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine (CAS No. 1074-34-6)
4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine, with the chemical formula C7H10N4, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug development. The compound's unique chemical properties, including its imino and amine functionalities, make it a valuable scaffold for synthesizing bioactive molecules.
The molecular structure of 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine features a pyrimidine core, which is a common motif in many pharmacologically active agents. The presence of an imino group at the 4-position and two methyl groups at the 1 and 3 positions enhances its reactivity and binding affinity towards biological targets. This structural configuration has been exploited in the design of novel therapeutic agents targeting various diseases.
In recent years, significant advancements have been made in understanding the pharmacological potential of 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine. Research has demonstrated its role as a key intermediate in the synthesis of inhibitors for enzymes involved in cancer metabolism. Specifically, studies have highlighted its utility in developing small-molecule inhibitors that modulate the activity of kinases and other enzymes critical for tumor growth and survival.
One of the most compelling areas of research involves the application of 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine in the development of antiviral agents. The compound's ability to interact with viral proteases and polymerases has been explored, leading to the discovery of novel inhibitors that exhibit potent antiviral activity. These findings are particularly relevant in the context of emerging viral infections, where rapid development of effective treatments is paramount.
The synthesis of derivatives based on 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine has also been a focal point of research. By modifying its structural features, chemists have been able to generate a library of compounds with enhanced pharmacological properties. For instance, substituting the methyl groups with other functional groups has led to derivatives with improved solubility and bioavailability, making them more suitable for clinical applications.
The role of computational chemistry in optimizing the pharmacokinetic profiles of compounds derived from 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine cannot be overstated. Advanced computational methods have enabled researchers to predict the binding affinity and metabolic stability of these derivatives, thereby accelerating the drug discovery process. This interdisciplinary approach has significantly reduced the time and cost associated with developing new therapeutic agents.
In addition to its applications in oncology and virology, 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine has shown promise in addressing neurological disorders. Preclinical studies have indicated that derivatives of this compound can modulate neurotransmitter activity, offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. These findings underscore the broad therapeutic potential of this scaffold.
The industrial significance of 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine is further highlighted by its use as a building block in large-scale pharmaceutical synthesis. Its availability through robust synthetic routes has facilitated the production of numerous bioactive molecules used in both clinical trials and commercial drugs. This underscores its importance not only as a research tool but also as an industrial chemical.
The future directions for research on 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine are promising and multifaceted. Ongoing studies aim to explore its applications in personalized medicine, where it could be used to develop targeted therapies based on individual patient profiles. Furthermore, advancements in green chemistry principles may lead to more sustainable synthetic methods for producing this compound and its derivatives.
In conclusion, 4-Imino-N,N-dimethyl-1,4-dihydropyrimidin-2-amine (CAS No. 1074-34-6) represents a cornerstone compound in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and development. As research continues to uncover new insights into its pharmacological potential, this compound is poised to play an even greater role in addressing global health challenges.
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